molecular formula C9H10F3NO B2641970 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine CAS No. 856758-72-0

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine

Cat. No.: B2641970
CAS No.: 856758-72-0
M. Wt: 205.18
InChI Key: SAIVQMCRUQATAG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid and ammonia. The reaction proceeds through a series of steps including condensation, reduction, and amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The methoxyphenyl group can modulate its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
  • 2,2,2-Trifluoro-1-(3-chlorophenyl)ethanamine
  • 2,2,2-Trifluoro-1-(3-hydroxyphenyl)ethanamine

Uniqueness

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIVQMCRUQATAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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